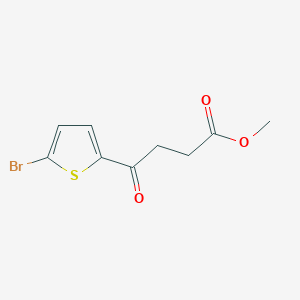
5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide, also known as FMeSAm, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide works by binding to the active site of CAIX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its effects on CAIX, 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide in lab experiments is its specificity for CAIX, which allows researchers to selectively target cancer cells. However, 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide also has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research on 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide. One area of interest is the development of new cancer therapies based on 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide and related compounds. Another area of research is the investigation of 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide's effects on other enzymes and biological pathways, which could lead to the discovery of new therapeutic targets. Additionally, there is potential for the development of new imaging agents based on 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide, which could be used to visualize tumors in vivo.
Synthesis Methods
The synthesis of 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide is typically carried out using a multi-step process that involves the reaction of various reagents. One common method involves the reaction of 5-fluoro-2-methoxyaniline with 2-methoxy-1-methylethylamine to form the intermediate product, which is then reacted with benzenesulfonyl chloride to produce 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide.
Scientific Research Applications
5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has been used extensively in scientific research due to its ability to selectively inhibit carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. This makes 5-fluoro-2-methoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
5-fluoro-2-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4S/c1-8(7-16-2)13-18(14,15)11-6-9(12)4-5-10(11)17-3/h4-6,8,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOZAASNOCVKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4924067.png)
![3-bromo-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4924072.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4924090.png)
![1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4924093.png)
![5-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4924108.png)
![N,N-dipropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4924110.png)

![1-[4-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4924128.png)
![4-(2,4-dichlorophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924131.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4924135.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid](/img/structure/B4924139.png)
![N-[5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4924153.png)